molecular formula C5H12ClNO2S B1404968 (R)-3-(Methylsulfonyl)pyrrolidine hydrochloride CAS No. 1392745-31-1

(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride

Cat. No. B1404968
CAS RN: 1392745-31-1
M. Wt: 185.67 g/mol
InChI Key: LRCGEDCMPFJUSI-NUBCRITNSA-N
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Description

“®-3-(Methylsulfonyl)pyrrolidine hydrochloride” is a chemical compound with the linear formula C7H16ClNO2S . It’s part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in various studies. One method involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . This process produces the pyrolinium moiety, which serves as the unprecedented polar head of the mesogens .


Molecular Structure Analysis

The molecular structure of “®-3-(Methylsulfonyl)pyrrolidine hydrochloride” is represented by the linear formula C7H16ClNO2S . This compound is part of the pyrrolidine family, which are cyclic secondary amines .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives often involve the functionalization of the pyrrolidine ring. For instance, the metal-free direct C–H functionalization of pyrrolidine has been reported . This reaction, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .

Scientific Research Applications

Pharmacology

In pharmacology, ®-3-(Methylsulfonyl)pyrrolidine hydrochloride is utilized as a building block for the synthesis of various pharmaceutical compounds. Its chiral structure makes it particularly valuable for creating enantiomerically pure drugs, which can have improved efficacy and reduced side effects compared to their racemic mixtures .

Organic Synthesis

This compound serves as an organocatalyst in asymmetric synthesis reactions. It’s especially useful in the synthesis of chiral molecules, which are crucial in the development of new medications and agrochemicals. Its ability to induce chirality in the resulting products is a significant advantage in organic synthesis .

Medicinal Chemistry

®-3-(Methylsulfonyl)pyrrolidine hydrochloride plays a role in the construction of complex molecular architectures, such as spiro-pyrrolidines. These structures are often found in biologically active molecules and are important in the design of new therapeutic agents .

Biochemistry

In biochemistry, this compound is used to mimic and explore catalytic processes similar to those in biological systems. It’s encapsulated in porous materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) to create novel heterogeneous catalysts .

Chemical Engineering

Chemical engineers utilize ®-3-(Methylsulfonyl)pyrrolidine hydrochloride in multi-component reactions, particularly in microdroplets and thin films. These methods can significantly accelerate reaction times and improve the efficiency of chemical processes .

Materials Science

The compound is instrumental in the development of new materials, such as ionic mesogens with pyrrolidine rings. These materials can stabilize various mesophases, which are useful in creating advanced materials with specific thermal and electrical properties .

Future Directions

The future directions in the research and application of pyrrolidine derivatives like “®-3-(Methylsulfonyl)pyrrolidine hydrochloride” could involve the development of ionic liquid crystals (ILCs) using pyrrolidinium cation . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range including room temperature .

properties

IUPAC Name

(3R)-3-methylsulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCGEDCMPFJUSI-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Reactant of Route 2
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Reactant of Route 3
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Reactant of Route 4
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Reactant of Route 5
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride
Reactant of Route 6
(R)-3-(Methylsulfonyl)pyrrolidine hydrochloride

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